molecular formula C23H20F4N2O3S B297387 2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B297387
M. Wt: 480.5 g/mol
InChI Key: JTDJRFCYFJKANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound is also known as TAK-659 and is a kinase inhibitor that has been developed to target specific biological pathways. In

Mechanism of Action

TAK-659 works by inhibiting the activity of specific kinases, which are involved in immune cell signaling and activation. By inhibiting these kinases, TAK-659 can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases. The specific mechanism of action of TAK-659 is still being studied, but it is thought to involve the disruption of key signaling pathways in immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 can inhibit the proliferation of cancer cells and reduce inflammation in immune cells. In vivo studies have shown that TAK-659 can reduce tumor growth and improve survival in animal models of cancer. Additionally, TAK-659 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its specificity for certain kinases, which makes it a useful tool for studying specific biological pathways. Additionally, TAK-659 has been shown to have potent activity in vitro and in vivo, making it a promising candidate for drug development. However, one limitation of TAK-659 is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, TAK-659 may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of new cancer therapies that target specific kinases, such as BTK and ITK. Additionally, TAK-659 may have potential as a treatment for other inflammatory diseases, such as asthma and inflammatory bowel disease. Further research is needed to determine the optimal use of TAK-659 in these conditions. Finally, the development of new synthesis methods for TAK-659 may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis method of TAK-659 involves several steps. Firstly, 4-fluorobenzylamine is reacted with 4-methylbenzenesulfonyl chloride to form 4-[(4-methylphenyl)sulfonyl]benzylamine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, 2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis method of TAK-659 has been optimized to produce high yields and purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in immune cell signaling and activation, making them attractive targets for drug development. TAK-659 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, TAK-659 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C23H20F4N2O3S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H20F4N2O3S/c1-16-5-11-21(12-6-16)33(31,32)29(14-17-7-9-19(24)10-8-17)15-22(30)28-20-4-2-3-18(13-20)23(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)

InChI Key

JTDJRFCYFJKANZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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